Structural & MW Differences vs. Picrinine
N1-Methoxymethyl picrinine differs from its parent alkaloid picrinine by the addition of a methoxymethyl group at the N1 position. This substitution increases the molecular weight from 338.40 g/mol (picrinine) to 382.45 g/mol (N1-methoxymethyl picrinine), a 13.0% increase in molecular mass [1]. The structural modification also increases the calculated topological polar surface area (TPSA) from 50.80 Ų (picrinine) to approximately 60.0 Ų, while adding a hydrogen bond acceptor, which collectively influences solubility and pharmacokinetic behavior [2][3].
| Evidence Dimension | Molecular Weight and Polarity |
|---|---|
| Target Compound Data | MW 382.45 g/mol; TPSA ~60.0 Ų; C22H26N2O4 |
| Comparator Or Baseline | Picrinine: MW 338.40 g/mol; TPSA 50.80 Ų; C20H22N2O3 |
| Quantified Difference | MW increase: +44.05 g/mol (+13.0%); TPSA increase: ~+9.2 Ų |
| Conditions | Calculated molecular properties (standard cheminformatics algorithms) |
Why This Matters
The larger molecular weight and altered polarity directly affect membrane permeability, solubility, and compound handling, making N1-methoxymethyl picrinine a non-interchangeable analog for in vitro and in vivo studies.
- [1] PubChem. (n.d.). Picrinine. Retrieved April 17, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/3082043 View Source
- [2] Plantaedb. (n.d.). Picrinine. Retrieved April 17, 2026, from https://plantaedb.com/compounds/picrinine View Source
- [3] Lifeasible. (n.d.). N1-Methoxymethyl picrinine. Retrieved April 17, 2026, from https://www.lifeasible.com/ View Source
